molecular formula C11H20Cl2O2 B14387609 2,3-Dichloropropyl octanoate CAS No. 88606-74-0

2,3-Dichloropropyl octanoate

Cat. No.: B14387609
CAS No.: 88606-74-0
M. Wt: 255.18 g/mol
InChI Key: VWAHGSDENHZHOK-UHFFFAOYSA-N
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Description

2,3-Dichloropropyl octanoate is an organic compound with the molecular formula C11H20Cl2O2 It is an ester formed from the reaction between 2,3-dichloropropanol and octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloropropyl octanoate typically involves the esterification reaction between 2,3-dichloropropanol and octanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction can be represented as follows:

2,3-Dichloropropanol+Octanoic AcidH2SO42,3-Dichloropropyl Octanoate+Water\text{2,3-Dichloropropanol} + \text{Octanoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,3-Dichloropropanol+Octanoic AcidH2​SO4​​2,3-Dichloropropyl Octanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropropyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-dichloropropanol and octanoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as hydroxide ions, appropriate solvents.

Major Products Formed:

    Hydrolysis: 2,3-Dichloropropanol and octanoic acid.

    Reduction: 2,3-Dichloropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloropropyl octanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying esterification reactions.

    Biology: The compound can be used in biochemical studies to investigate the effects of esters on biological systems.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-dichloropropyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester bond in the compound can be hydrolyzed by esterases, releasing 2,3-dichloropropanol and octanoic acid, which may exert their effects through different biochemical pathways. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.

Comparison with Similar Compounds

    2,3-Dichloropropyl acetate: Similar ester structure but with a shorter acyl chain.

    2,3-Dichloropropyl butyrate: Another ester with a different acyl chain length.

    2,3-Dichloropropyl hexanoate: Similar compound with a medium-length acyl chain.

Uniqueness: 2,3-Dichloropropyl octanoate is unique due to its specific acyl chain length, which influences its physical and chemical properties. The presence of two chlorine atoms in the propyl group also imparts distinct reactivity compared to other esters. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

88606-74-0

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

2,3-dichloropropyl octanoate

InChI

InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10H,2-9H2,1H3

InChI Key

VWAHGSDENHZHOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(CCl)Cl

Origin of Product

United States

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